4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one
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Overview
Description
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one is an organic compound belonging to the class of diarylethers This compound is characterized by the presence of a pyridinone core substituted with a nitro group, an ethyl group, and a dimethylphenoxy group
Preparation Methods
The synthesis of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one involves several steps. One common method includes the reaction of 3,5-dimethylphenol with an appropriate pyridine derivative under specific conditions. The reaction typically requires the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyridinone moieties can interact with proteins and enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use .
Comparison with Similar Compounds
Similar compounds to 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one include:
4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: This compound has a similar core structure but with different substituents, leading to distinct chemical and biological properties.
4-(3,5-Dimethylphenoxy)-3-methylaniline: This compound shares the dimethylphenoxy group but differs in the core structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
651778-60-8 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N2O4/c1-5-13-11(4)17-16(19)14(18(20)21)15(13)22-12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3,(H,17,19) |
InChI Key |
ZDTUOEWZOMNULL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC(=CC(=C2)C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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